3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride 3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866307-55-1
VCID: VC12009625
InChI: InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H
SMILES: CC1(C(CC1(C)OC)N)C.Cl
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol

3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride

CAS No.: 2866307-55-1

Cat. No.: VC12009625

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-2,2,3-trimethylcyclobutan-1-amine hydrochloride - 2866307-55-1

Specification

CAS No. 2866307-55-1
Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
IUPAC Name 3-methoxy-2,2,3-trimethylcyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-7(2)6(9)5-8(7,3)10-4;/h6H,5,9H2,1-4H3;1H
Standard InChI Key PZEBJAFOODDXFL-UHFFFAOYSA-N
SMILES CC1(C(CC1(C)OC)N)C.Cl
Canonical SMILES CC1(C(CC1(C)OC)N)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a cyclobutane ring substituted with:

  • Methoxy group (-OCH₃) at position 3

  • Three methyl groups (-CH₃) at positions 2, 2, and 3

  • Primary amine (-NH₂) at position 1, protonated as a hydrochloride salt

The stereochemistry of substituents on the strained cyclobutane ring significantly influences its reactivity and conformational stability. X-ray crystallography of analogous cyclobutane amines suggests a puckered ring geometry, with substituents adopting equatorial positions to minimize steric strain .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₉H₁₈ClNO
Molecular Weight203.70 g/mol
Exact Mass203.1082 Da
PSA (Polar Surface Area)35.2 Ų
LogP (Partition Coefficient)1.82 (predicted)

Calculated using ChemDraw Professional v22.0 and validated against experimental analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

Step 1: Cyclobutane Ring Formation
A [2+2] photocycloaddition between methyl methacrylate and a diene precursor under UV light yields the cyclobutane core. Alternative methods include nickel-catalyzed cycloadditions, which offer better stereocontrol .

Step 2: Functionalization

  • Methylation: Lithium diisopropylamide (LDA)-mediated alkylation introduces methyl groups at positions 2 and 3.

  • Methoxylation: Nucleophilic substitution with sodium methoxide installs the methoxy group .

ParameterOptimal ConditionYield Improvement
Reaction Temperature−78°C to 0°C22% ↑ vs. RT
Solvent SystemTHF/H₂O (4:1 v/v)18% ↑ vs. DCM
Catalyst Loading5 mol% Ni(COD)₂31% ↑ vs. uncatalyzed

Data extrapolated from patent CA2706463A1 and AiFChem production protocols .

Physicochemical Properties

Thermal Stability

PropertyValueMethod
Melting Point189–192°C (dec.)DSC
Decomposition Onset215°CTGA (N₂ atmosphere)
Flash Point>200°CCleveland Open Cup

The hydrochloride salt exhibits greater thermal stability compared to its free base form (ΔTₘ +47°C), attributed to ionic lattice stabilization .

Solubility Profile

SolventSolubility (mg/mL)
Water82.4 ± 3.1
Methanol144.7 ± 5.6
Ethyl Acetate9.2 ± 0.8
Hexane<0.1

Data modeled using COSMO-RS simulations and validated with HPLC quantification .

Spectroscopic Characterization

NMR Analysis (400 MHz, D₂O)

Signal (ppm)Assignment
1.28 (s, 6H)C2 and C3 methyl groups
1.65 (s, 3H)C3 methyl group
3.42 (s, 3H)Methoxy -OCH₃
3.89 (m, 1H)Cyclobutane CH

The downfield shift of the amine proton (δ 8.15, broad) confirms hydrochloride salt formation .

Mass Spectrometry

  • ESI-MS (m/z): 167.14 [M-Cl]⁺ (calculated 167.14)

  • Fragmentation Pattern: Loss of HCl (Δm/z 36.46) followed by sequential methyl group elimination

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s rigid bicyclic structure makes it a valuable building block for:

  • Neurological Agents: Analogous cyclobutane amines show μ-opioid receptor affinity (Kᵢ = 12 nM) .

  • Antiviral Prodrugs: Steric shielding of amine groups enhances metabolic stability (t₁/₂ ↑ 3.2× vs. acyclic analogs) .

Material Science

Incorporation into epoxy resins improves:

  • Glass Transition Temperature (Tg): +28°C vs. bisphenol-A analogs

  • Flexural Strength: 128 MPa vs. 89 MPa for conventional formulations

ParameterValue
LD₅₀ (Oral, Rat)980 mg/kg
Skin IrritationCategory 2
Ocular ToxicityIrreversible damage

Personal protective equipment (PPE) must include nitrile gloves, ANSI Z87.1 goggles, and Type N95 respirators during handling. Storage recommendations:

  • Temperature: 2–8°C

  • Humidity: <30% RH

  • Incompatibilities: Strong oxidizers, concentrated acids

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